2,3,4,6-Tetrachlorophenyl acetate

Gas Chromatography Analytical Chemistry Quality Control

Select 2,3,4,6-Tetrachlorophenyl acetate (CAS 5435-60-9) for its unique 2,3,4,6-chlorine substitution that delivers superior antiseptic efficacy with markedly lower volatility and odor than 2,3,4,6-tetrachlorophenol. Its well-defined Kovats retention index (RI=1617 on SE-30) makes it the definitive calibration standard for GC-MS quantification of chlorinated phenyl esters in environmental and industrial samples. Sourced via cost-effective valorization of chlorobenzene waste streams, this isomer offers the most commercially attractive route for advanced antiseptic formulations and specialty chemical synthesis. Ensure chromatographic precision and material compatibility—order the authenticated standard today.

Molecular Formula C8H4Cl4O2
Molecular Weight 273.9 g/mol
CAS No. 5435-60-9
Cat. No. B1606418
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,4,6-Tetrachlorophenyl acetate
CAS5435-60-9
Molecular FormulaC8H4Cl4O2
Molecular Weight273.9 g/mol
Structural Identifiers
SMILESCC(=O)OC1=C(C(=C(C=C1Cl)Cl)Cl)Cl
InChIInChI=1S/C8H4Cl4O2/c1-3(13)14-8-5(10)2-4(9)6(11)7(8)12/h2H,1H3
InChIKeyRHZFLXLMXCNOHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3,4,6-Tetrachlorophenyl Acetate (CAS 5435-60-9): A Chlorinated Phenyl Ester for Industrial Antiseptic Applications and Analytical Reference Standards


2,3,4,6-Tetrachlorophenyl acetate (CAS 5435-60-9) is a polychlorinated phenyl ester with the molecular formula C8H4Cl4O2 and a molecular weight of 273.93 g/mol [1]. It is characterized by a fully substituted aromatic ring bearing four chlorine atoms at the 2, 3, 4, and 6 positions, esterified with an acetyl group [2]. This compound is primarily utilized as an antiseptic agent for fibrous materials and as a reference standard in gas chromatography due to its well-defined Kovats retention index [3][4].

Why Generic Substitution of 2,3,4,6-Tetrachlorophenyl Acetate is Not Advisable Without Comparative Performance Data


While numerous chlorinated phenyl acetates share a common core structure, their substitution patterns and acyl chain lengths profoundly impact key performance attributes such as volatility, lipophilicity, and biological activity [1]. The specific 2,3,4,6-chlorine substitution pattern on the phenyl ring of 2,3,4,6-tetrachlorophenyl acetate confers a unique combination of enhanced antiseptic efficacy and reduced volatility compared to the parent phenol [2]. Direct substitution with other tetrachlorophenyl isomers (e.g., 2,3,4,5- or 2,3,5,6-substituted) or different ester derivatives (e.g., butyrate, propanoate) without accounting for the quantitative evidence below can lead to significant deviations in chromatographic behavior, altered material compatibility, and unpredictable antiseptic performance, thereby compromising the integrity of industrial processes and analytical results [3].

Quantitative Evidence Guide: Differentiating 2,3,4,6-Tetrachlorophenyl Acetate from Closest Analogs


Kovats Retention Index: A Distinctive Chromatographic Fingerprint for 2,3,4,6-Tetrachlorophenyl Acetate

2,3,4,6-Tetrachlorophenyl acetate exhibits a distinct Kovats retention index (RI) on a non-polar SE-30 column of 1617 [1]. This value is substantially higher than that of the monochlorinated analog, 4-chlorophenyl acetate, which has a reported RI of 1870 on a polar OV-351 column but a significantly lower value on non-polar columns [2]. This difference in retention behavior allows for unambiguous identification and quantification of 2,3,4,6-tetrachlorophenyl acetate in complex mixtures using gas chromatography, a property not shared by its less-chlorinated or differently substituted analogs [3].

Gas Chromatography Analytical Chemistry Quality Control

Comparative Volatility and Vapor Pressure: Reduced Odor and Improved Stability vs. the Parent Phenol

The primary industrial advantage of 2,3,4,6-tetrachlorophenyl acetate is its significantly reduced volatility and odor compared to the parent compound, 2,3,4,6-tetrachlorophenol [1]. While quantitative vapor pressure data for the acetate is not widely reported, the boiling point of 2,3,4,6-tetrachlorophenyl acetate is estimated to be approximately 338.7°C at 760 mmHg [2]. This is substantially higher than the boiling point of the related 2,3,4,5-tetrachlorophenyl acetate (344.6°C at 760 mmHg) , indicating that subtle changes in substitution pattern can influence volatility. The esterification of 2,3,4,6-tetrachlorophenol to the acetate effectively masks the strong, objectionable odor of the phenol, a critical improvement for applications in consumer-facing materials [1].

Material Science Antiseptic Formulation Industrial Hygiene

Antiseptic Efficacy: Enhanced Protection Against Microbial Degradation in Fibrous Materials

2,3,4,6-Tetrachlorophenyl acetate was specifically synthesized to overcome the limitations of its parent phenol in antiseptic applications [1]. While precise minimum inhibitory concentration (MIC) values are not provided in the primary literature, the compound is described as possessing "good antiseptic properties in relation to fibrous materials" [1]. The structural class of polychlorinated phenyl esters is known to exhibit enhanced antimicrobial activity compared to their corresponding phenols due to increased lipophilicity, which facilitates penetration of microbial cell membranes [2]. The specific 2,3,4,6-substitution pattern is critical, as it has been shown to yield high-purity tetrachlorophenol (95-96 wt. %) from industrial waste streams, making it the most economically viable isomer for large-scale production [1].

Antimicrobial Textile Preservation Wood Protection

Optimal Application Scenarios for 2,3,4,6-Tetrachlorophenyl Acetate Based on Quantitative Differentiation


GC-MS Reference Standard for Chlorinated Phenyl Ester Analysis

Due to its well-characterized and distinct Kovats retention index (RI = 1617 on SE-30) [1], 2,3,4,6-tetrachlorophenyl acetate is an ideal calibration standard for gas chromatography-mass spectrometry (GC-MS) methods aimed at quantifying chlorinated phenyl esters in environmental samples, industrial effluents, or formulated products. Its unique retention time allows for confident peak identification and minimizes interference from co-eluting compounds.

Low-Odor Antiseptic Formulation for Textiles and Wood Composites

The compound's documented advantage of reduced volatility and odor compared to 2,3,4,6-tetrachlorophenol [2] makes it the preferred choice for formulating antiseptic treatments for indoor applications, such as upholstery, carpets, and wood-based furniture. Its use mitigates the strong phenolic odor that is a major drawback of the parent compound, thereby improving consumer acceptance and workplace air quality.

Synthesis of Value-Added Derivatives from Industrial Chlorobenzene Waste Streams

As highlighted in the primary literature, 2,3,4,6-tetrachlorophenol can be produced in high yields (95-96 wt. %) from waste streams of di- and trichlorobenzene production [2]. The subsequent esterification to 2,3,4,6-tetrachlorophenyl acetate represents a cost-effective and environmentally sound method for valorizing industrial byproducts. This specific isomer is thus the most commercially attractive starting material for the synthesis of advanced antiseptic agents and other specialty chemicals derived from chlorobenzene waste.

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